BenzenaMine, 2-[(1-Methylethyl)sulfinyl]-
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Overview
Description
BenzenaMine, 2-[(1-Methylethyl)sulfinyl]- is a chemical compound with the molecular formula C9H13NOS. It is known for its unique structure, which includes a benzenamine core with a 2-[(1-methylethyl)sulfinyl] substituent. This compound is utilized in various scientific research fields due to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BenzenaMine, 2-[(1-Methylethyl)sulfinyl]- typically involves the reaction of benzenamine with isopropyl sulfoxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, and requires specific temperature and pressure settings to ensure optimal yield .
Industrial Production Methods
Industrial production of BenzenaMine, 2-[(1-Methylethyl)sulfinyl]- follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to maintain consistent reaction conditions and high production efficiency .
Chemical Reactions Analysis
Types of Reactions
BenzenaMine, 2-[(1-Methylethyl)sulfinyl]- undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the sulfinyl group to a sulfone group using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced to its corresponding sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The amino group in BenzenaMine, 2-[(1-Methylethyl)sulfinyl]- can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid, and elevated temperatures.
Reduction: Lithium aluminum hydride, ether solvents, and low temperatures.
Substitution: Halogens (chlorine, bromine), electrophiles, and appropriate solvents.
Major Products Formed
Oxidation: BenzenaMine, 2-[(1-Methylethyl)sulfonyl]-.
Reduction: BenzenaMine, 2-[(1-Methylethyl)sulfanyl]-.
Substitution: Various substituted benzenamine derivatives depending on the electrophile used.
Scientific Research Applications
BenzenaMine, 2-[(1-Methylethyl)sulfinyl]- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Mechanism of Action
The mechanism of action of BenzenaMine, 2-[(1-Methylethyl)sulfinyl]- involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfinyl group plays a crucial role in modulating the compound’s reactivity and binding affinity. The pathways involved include enzyme inhibition and receptor modulation, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzenamine, 2-[(1-Methylethyl)sulfanyl]-: Similar structure but with a sulfanyl group instead of a sulfinyl group.
Benzenamine, 2-[(1-Methylethyl)sulfonyl]-: Contains a sulfonyl group, resulting from the oxidation of the sulfinyl group.
Benzenamine, 2-[(1-Methylethyl)oxy]-: Features an oxy group instead of a sulfinyl group.
Uniqueness
BenzenaMine, 2-[(1-Methylethyl)sulfinyl]- is unique due to its sulfinyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H13NOS |
---|---|
Molecular Weight |
183.27 g/mol |
IUPAC Name |
2-propan-2-ylsulfinylaniline |
InChI |
InChI=1S/C9H13NOS/c1-7(2)12(11)9-6-4-3-5-8(9)10/h3-7H,10H2,1-2H3 |
InChI Key |
PMLPVNJKQPSWAI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)S(=O)C1=CC=CC=C1N |
Origin of Product |
United States |
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